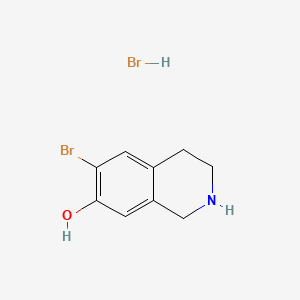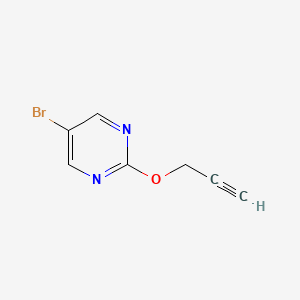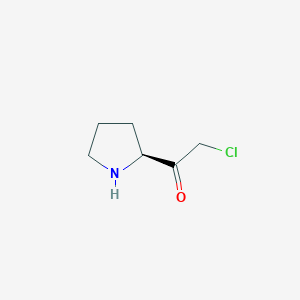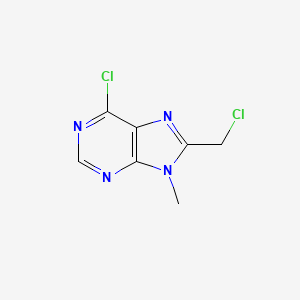![molecular formula C10H16O4 B13463029 1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13463029.png)
1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid is a compound with a unique cyclic structure. It is a white to pale yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water. The compound has a molecular weight of 200.23 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of spiro[5.5]undecane derivatives, including 1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid, has been reported in the literature. These compounds exhibit intriguing conformational and configurational aspects due to their helical disposition of the six-membered rings . One study highlights an efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles through a [5 + 1] double Michael addition reaction. Another research focuses on the synthesis of chiral spiroacetals from carbohydrates, demonstrating the versatility of carbohydrates as precursors for complex spirocyclic structures.
Industrial Production Methods: Industrial production methods for 1,8-Dioxaspiro[5 the synthesis of similar spiro compounds often involves multi-step processes, including the use of high-resolution mass spectroscopy and nuclear magnetic resonance for characterization .
Análisis De Reacciones Químicas
Types of Reactions: 1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique cyclic structure allows it to participate in complex reaction mechanisms .
Common Reagents and Conditions: Common reagents used in the reactions of spiro compounds include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the Diels-Alder reaction can lead to the formation of complex spirocyclic structures .
Aplicaciones Científicas De Investigación
1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid has various scientific research applications, including its use in chemistry, biology, medicine, and industry. Research exploring spirocyclic derivatives of ciprofloxacin indicates the potential of these compounds as antibacterial agents. Another study highlights the efficient synthesis of nitrogen-containing spiro heterocycles, which have applications in various research fields.
Mecanismo De Acción
The mechanism of action of 1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid involves its unique cyclic structure, which allows it to bind to biological targets and modulate their activity. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are currently unknown.
Comparación Con Compuestos Similares
Similar Compounds:
- 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid
- 1,7-Dioxaspiro[5.5]undecane
- 1,5-Dioxaspiro[5.5]undecane-2,4-dione
Uniqueness: 1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid is unique due to its specific cyclic structure and the presence of carboxylic acid functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
1,8-dioxaspiro[5.5]undecane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)8-2-5-14-10(6-8)3-1-4-13-7-10/h8H,1-7H2,(H,11,12) |
Clave InChI |
OEXHNEABOHYWPE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC(CCO2)C(=O)O)COC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Methoxymethyl)oxolan-3-yl]methanamine](/img/structure/B13462954.png)


![4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride](/img/structure/B13462977.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-methanesulfonylcyclobutane-1-carboxylicacid](/img/structure/B13462979.png)
![(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13462986.png)

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13462997.png)
![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine; trifluoroacetic acid](/img/structure/B13463003.png)
![Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13463010.png)


![4-[3-(chloromethyl)-1H-pyrazol-5-yl]pyridine hydrochloride](/img/structure/B13463016.png)

